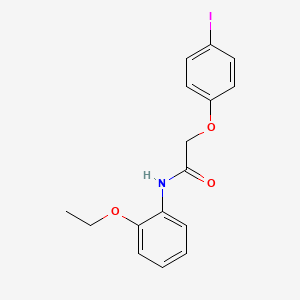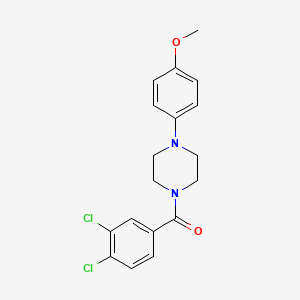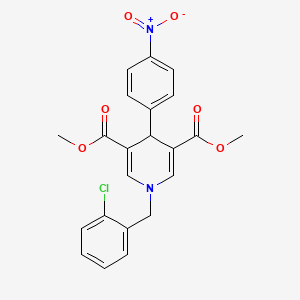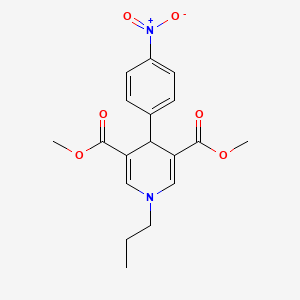
5-(2,5-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-(2,5-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, commonly known as DCDO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. DCDO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 346.17 g/mol.
Mechanism of Action
The exact mechanism of action of DCDO is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. DCDO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, and the inhibition of COX-2 by DCDO may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
DCDO has been shown to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-microbial activities. In vitro studies have shown that DCDO can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DCDO has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, DCDO has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
DCDO has several advantages for lab experiments, including its high solubility in organic solvents, good stability, and ease of synthesis. However, DCDO also has some limitations, including its low aqueous solubility and potential toxicity at high concentrations. Therefore, appropriate precautions should be taken when handling DCDO in the laboratory.
Future Directions
There are several potential future directions for research on DCDO, including:
1. Further studies on the mechanism of action of DCDO, including its interactions with enzymes and proteins.
2. Development of new synthetic methods for DCDO that can improve its yield and purity.
3. Investigation of the potential applications of DCDO in drug delivery systems, due to its high solubility in organic solvents.
4. Exploration of the potential applications of DCDO in materials science, including the synthesis of new functional materials.
5. Investigation of the potential use of DCDO as a tool for studying the structure and function of biological molecules.
In conclusion, DCDO is a promising compound that has potential applications in various fields, including medicinal chemistry, materials science, and biological research. Further research is needed to fully understand the mechanism of action of DCDO and to explore its potential applications in these fields.
Scientific Research Applications
DCDO has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biological research. In medicinal chemistry, DCDO has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. In materials science, DCDO has been used as a building block for the synthesis of various functional materials, including polymers and liquid crystals. In biological research, DCDO has been used as a tool to study the mechanism of action of various enzymes and proteins.
properties
IUPAC Name |
5-(2,5-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-21-13-6-3-9(7-14(13)22-2)15-19-16(23-20-15)11-8-10(17)4-5-12(11)18/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORRQQAYVQXKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(4-chlorophenyl)thio]phenyl}-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B3546420.png)




![dimethyl 4-(1,3-benzodioxol-5-yl)-1-[4-(ethoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3546466.png)
![2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B3546484.png)
![2-[(3-nitrobenzoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B3546490.png)
![2-[4-(acetylamino)phenoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3546493.png)
![N-(4-ethylphenyl)-2-{[(4-fluorophenyl)acetyl]amino}benzamide](/img/structure/B3546509.png)



![N-(4-{[3-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-chlorobenzamide](/img/structure/B3546539.png)